3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Overview
Description
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is a heterocyclic building block commonly used in research and development within the fields of chemistry and pharmaceuticals . The compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-phenyl-1H-pyrazole with propanal in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion . The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . Additionally, the compound’s antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but with a methyl group instead of a hydrogen atom on the pyrazole ring.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring instead of a propanol group.
Uniqueness
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific combination of a pyrazole ring and a propanol group, which imparts distinct chemical and biological properties . This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGTEWKRZLAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.